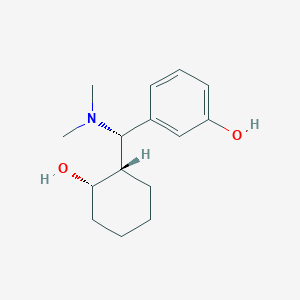
(+)-(S,S,S)-Ciramadol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-(S,S,S)-Ciramadol is a synthetic opioid analgesic that has been studied for its potential use in pain management. It is a chiral compound, meaning it has a specific three-dimensional arrangement of atoms that distinguishes it from its enantiomers. This compound is known for its potent analgesic properties and has been the subject of various scientific studies.
准备方法
The synthesis of (+)-(S,S,S)-Ciramadol involves several steps, starting from commercially available precursors. The synthetic route typically includes the following steps:
Formation of the Key Intermediate: The synthesis begins with the preparation of a key intermediate through a series of chemical reactions, including alkylation and reduction.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired enantiomer, this compound.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.
化学反应分析
(+)-(S,S,S)-Ciramadol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or sodium methoxide, leading to the replacement of specific functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols or alkanes.
科学研究应用
(+)-(S,S,S)-Ciramadol has been extensively studied for its applications in various fields:
Chemistry: In chemistry, it is used as a model compound to study chiral synthesis and resolution techniques.
Biology: In biological research, this compound is used to investigate the mechanisms of opioid receptor binding and activation.
Medicine: In medicine, it is explored for its potential as a pain management drug, particularly for chronic pain conditions.
Industry: In the pharmaceutical industry, this compound is studied for its potential to be developed into a commercial analgesic product.
作用机制
The mechanism of action of (+)-(S,S,S)-Ciramadol involves its interaction with opioid receptors in the central nervous system. It primarily binds to the mu-opioid receptors, leading to the inhibition of pain signal transmission. This binding results in the activation of intracellular signaling pathways that reduce the perception of pain. The compound’s chiral nature allows for selective binding to specific receptor subtypes, enhancing its analgesic efficacy.
相似化合物的比较
(+)-(S,S,S)-Ciramadol can be compared to other opioid analgesics such as morphine, codeine, and oxycodone. While all these compounds share a common mechanism of action involving opioid receptor binding, this compound is unique due to its specific chiral configuration, which may result in different pharmacokinetic and pharmacodynamic properties. Similar compounds include:
Morphine: A naturally occurring opioid with potent analgesic effects.
Codeine: A less potent opioid used for mild to moderate pain.
Oxycodone: A semi-synthetic opioid with strong analgesic properties.
属性
分子式 |
C15H23NO2 |
|---|---|
分子量 |
249.35 g/mol |
IUPAC 名称 |
3-[(S)-dimethylamino-[(1S,2S)-2-hydroxycyclohexyl]methyl]phenol |
InChI |
InChI=1S/C15H23NO2/c1-16(2)15(11-6-5-7-12(17)10-11)13-8-3-4-9-14(13)18/h5-7,10,13-15,17-18H,3-4,8-9H2,1-2H3/t13-,14+,15-/m1/s1 |
InChI 键 |
UVTLONZTPXCUPU-QLFBSQMISA-N |
手性 SMILES |
CN(C)[C@@H]([C@@H]1CCCC[C@@H]1O)C2=CC(=CC=C2)O |
规范 SMILES |
CN(C)C(C1CCCCC1O)C2=CC(=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


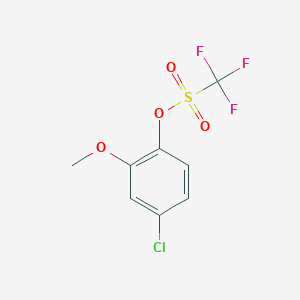
![N-tert-Butyl-4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide](/img/structure/B13421472.png)
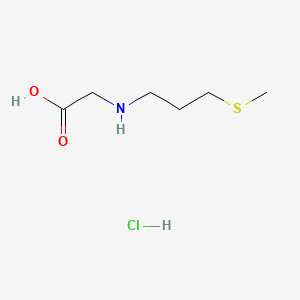
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid](/img/structure/B13421475.png)


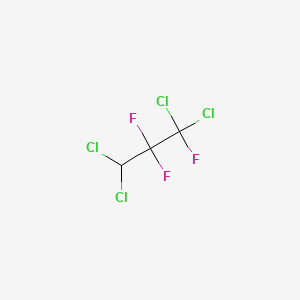

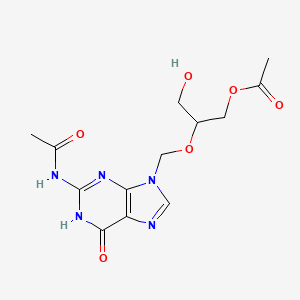
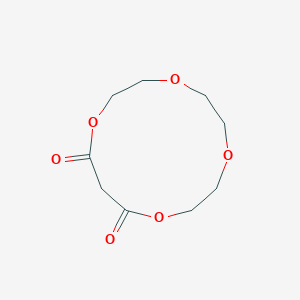
![2-Fluoro-1-[4-(trimethylsilyl)phenyl]ethan-1-one](/img/structure/B13421502.png)
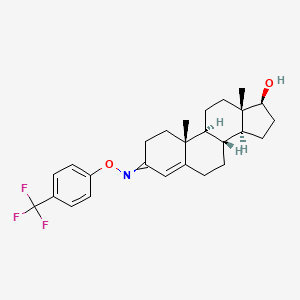

![3-[4-(Acetyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-5,7-diol Diacetate](/img/structure/B13421517.png)
